(5-Chlorobenzo[b]thiophen-2-yl)boronic acid
Overview
Description
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a chlorinated benzo[b]thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the interaction of 5-Chlorobenzo[b]thiophen-2-ylboronic acid with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid typically involves the reaction of 5-chlorobenzo[b]thiophene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 5-chlorobenzo[b]thiophene using bis(pinacolato)diboron (B2(pin)2) in the presence of a base such as potassium phosphate (K3PO4) and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent .
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4, NaOH)
Conditions: Mild temperatures (50-100°C), aqueous or alcoholic solvents, inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products of these reactions are biaryl or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-boronic acid
- Benzo[b]thiophene-2-boronic acid
- 2-Thienylboronic acid
Uniqueness
(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of a chlorine atom on the benzo[b]thiophene ring, which can influence its reactivity and selectivity in chemical reactions. This chlorine substituent can also serve as a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(5-chloro-1-benzothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTMDEYDNLWCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733680 | |
Record name | (5-Chloro-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867381-22-4 | |
Record name | (5-Chloro-1-benzothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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